Methyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate
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Overview
Description
Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate typically involves the esterification of 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring and ester group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as a drug intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and ester group can interact with enzymes or receptors, leading to various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in metabolic pathways or its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoylcarnitine
- 11-(3-methyl-5-pentylfuran-2-yl)undecanoyl-CoA
Uniqueness
Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18-19(2)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24-3/h18H,4-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWHHVORNHXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508653 |
Source
|
Record name | Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71041-53-7 |
Source
|
Record name | Methyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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